molecular formula C7H11IN2 B12506964 1,2,5-Trimethylpyrazin-1-ium iodide CAS No. 3803-16-5

1,2,5-Trimethylpyrazin-1-ium iodide

Cat. No.: B12506964
CAS No.: 3803-16-5
M. Wt: 250.08 g/mol
InChI Key: CYHLAGSAEYWCOI-UHFFFAOYSA-M
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Description

Rationale for Comprehensive Academic Study of 1,2,5-Trimethylpyrazin-1-ium Iodide

A comprehensive academic study of this compound would be driven by the desire to understand the fundamental influence of the trimethyl substitution pattern on the properties and reactivity of the pyrazinium cation. The positions of the methyl groups (1, 2, and 5) are expected to create a unique electronic and steric environment around the positively charged nitrogen, which could lead to novel chemical behavior. However, it is important to note that dedicated research focusing solely on this specific compound is limited in the public domain. Its primary role appears to be as a rare chemical for early-stage discovery research. sigmaaldrich.com

Overview of Current Research Trajectories in Quaternized Pyrazine (B50134) Chemistry

Current research in the field of quaternized pyrazines is multifaceted. One significant area of investigation is the synthesis and characterization of novel pyrazinium-based ionic liquids. researchgate.net These compounds are explored for their potential as environmentally benign solvents and electrolytes. Another trajectory involves the use of pyrazinium salts as precursors in organic synthesis, where the quaternized nitrogen activates the ring for various transformations. researchgate.net Furthermore, the biological activities of pyrazinium salts are a subject of interest, with some derivatives being investigated for their potential as antimicrobial or anticancer agents. ontosight.ai

Scope and Objectives of the Detailed Research Outline on this compound

The scope of this article is to present a focused overview of the known information regarding this compound, based on available chemical data. The objective is to provide a structured and scientifically accurate account of its identity, while acknowledging the current limitations in dedicated research.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 3803-16-5 sigmaaldrich.com
Molecular Formula C₇H₁₁IN₂ bldpharm.com
Molecular Weight 250.08 g/mol bldpharm.com
Canonical SMILES CC1=CC=N+C(=C1)C.[I-] bldpharm.com
InChI Key CYHLAGSAEYWCOI-UHFFFAOYSA-M bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3803-16-5

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

1,2,5-trimethylpyrazin-1-ium;iodide

InChI

InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1

InChI Key

CYHLAGSAEYWCOI-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=[N+]1C)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2,5 Trimethylpyrazin 1 Ium Iodide

Historical Development of Quaternized Pyrazine (B50134) Synthesis

The journey into the synthesis of quaternized pyrazines is built upon the foundational discovery and characterization of the pyrazine ring itself. The first synthesis of a pyrazine derivative was reported by Laurent in 1844. researchgate.net However, the actual structure of pyrazine remained a topic of debate until later confirmation. researchgate.net Early synthetic methods, which are still in use today, include the Staedel–Rugheimer pyrazine synthesis of 1876, where 2-chloroacetophenone (B165298) reacts with ammonia, followed by condensation and oxidation. wikipedia.org Another key method is the Gutknecht pyrazine synthesis from 1879, which also relies on the self-condensation of an α-ketoamine intermediate. wikipedia.org

The quaternization of pyrazines, which involves the alkylation of one of the ring's nitrogen atoms, represents a significant step in modifying their properties. Pyrazine is noted to be less basic than other diazines like pyridine (B92270) and pyrimidine. wikipedia.org Early studies on the quaternization of pyrazine with alkyl halides revealed that the reaction typically occurs at only one of the two nitrogen atoms. researchgate.net This mono-quaternization is attributed to the deactivating effect of the first quaternization, which makes the second nitrogen atom significantly less nucleophilic. researchgate.net The preparation of diquaternary pyrazinium salts was later achieved through the use of more powerful alkylating agents, such as oxonium salts. researchgate.net These historical developments laid the groundwork for the targeted synthesis of specific pyrazinium salts like 1,2,5-trimethylpyrazin-1-ium iodide.

Established Synthetic Routes to this compound

The primary and most established method for synthesizing this compound is through the direct N-alkylation of its precursor, 2,5-dimethylpyrazine (B89654). This reaction is a classic example of quaternization of a tertiary amine within a heterocyclic system.

N-Alkylation Strategies via Methyl Iodide

The synthesis is achieved by reacting 2,5-dimethylpyrazine with methyl iodide. In this SN2 reaction, the lone pair of electrons on one of the nitrogen atoms of the pyrazine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced, becoming the counterion to the newly formed quaternary pyrazinium cation.

The reaction is generally straightforward:

Reactants: 2,5-Dimethylpyrazine and Methyl Iodide

Product: this compound

This method is analogous to the N-alkylation of other nitrogen heterocycles. For instance, the selective methylation of pyrazine derivatives has been successfully carried out using methyl iodide in a suitable solvent like acetonitrile (B52724). rsc.org The procedure often involves the slow addition of the alkylating agent to a solution of the heterocycle. researchgate.net

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For similar quaternization reactions, the use of a slight excess of the alkylating agent (e.g., 1.1 equivalents of methyl iodide) can help drive the reaction to completion. researchgate.net The reaction can be performed at room temperature over several hours or gently heated to increase the rate. researchgate.net

Post-reaction workup is crucial for obtaining a high-purity product. Typically, the solvent and any excess volatile reactants are removed under reduced pressure, for example, by using a rotary evaporator. researchgate.net The resulting solid salt can then be purified further by recrystallization from an appropriate solvent system to remove any unreacted starting material or by-products. The purity of the final compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Electrospray Ionization-Mass Spectrometry (ESI-MS). researchgate.net

Advanced Synthetic Techniques and Derivative Preparation from this compound

Beyond the initial synthesis, advanced techniques can be employed to refine the process and to prepare derivatives of this compound with different properties.

Exploration of Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the rate and yield of N-alkylation reactions. Quaternizations have been successfully carried out under a variety of conditions, from neat (solvent-free) to using various solvents at temperatures ranging from 10°C to 110°C. researchgate.net

The polarity of the solvent can play a critical role. Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are often effective for this type of reaction as they can dissolve the heterocyclic starting material and stabilize the charged transition state of the SN2 reaction. rsc.orgresearchgate.net In some syntheses of related pyrazine derivatives, ethanol (B145695) has been shown to provide excellent yields. nih.gov The table below, based on findings for a related synthesis, illustrates how solvent choice can impact reaction outcomes. nih.gov

SolventRelative Yield
Ethanol (EtOH)Excellent
Methanol (MeOH)Moderate to Low
Water (H₂O)Moderate to Low
Acetonitrile (ACN)Moderate to Low
Dichloromethane (DCM)Moderate to Low
TolueneModerate to Low
Note: This table is an illustrative example based on the synthesis of related heterocyclic compounds and demonstrates the general principles of solvent effects.

Temperature is another critical parameter. While many N-alkylations proceed at room temperature, applying heat (e.g., to 70°C) can shorten the reaction time, though it may also increase the formation of by-products if not carefully controlled. researchgate.net

Counterion Exchange Strategies for Modified Pyrazinium Salts

Once this compound is synthesized, the iodide anion can be replaced with other counterions through a process called metathesis or ion exchange. This allows for the creation of a diverse range of pyrazinium salts with tailored properties, such as altered solubility or melting point. Some of these modified salts may even be classified as ionic liquids if their melting point is below 100°C. researchgate.net

Common strategies for counterion exchange include:

Precipitation: Reacting the iodide salt with a salt of the desired new anion (e.g., a silver salt like silver nitrate) in a solvent where the resulting silver iodide is insoluble. The insoluble silver iodide precipitates out, leaving the new pyrazinium salt in the solution.

Ion-Exchange Chromatography: Passing an aqueous solution of the pyrazinium iodide through an ion-exchange resin. The resin is pre-loaded with the desired new anion, which is then exchanged for the iodide ion as the solution passes through the column. researchgate.net

A variety of new pyrazinium salts can be formed using these methods. researchgate.net

Original SaltReagent for ExchangeNew Counterion
Pyrazinium IodideLithium bis(trifluoromethanesulfonyl)imideBis(trifluoromethanesulfonyl)imide ([NTf₂]⁻)
Pyrazinium IodidePotassium hexafluorophosphate (B91526)Hexafluorophosphate ([PF₆]⁻)
Pyrazinium IodideSilver trifluoromethanesulfonateTrifluoromethanesulfonate ([OTf]⁻)
Pyrazinium IodideSilver nitrateNitrate ([NO₃]⁻)
Pyrazinium IodideSilver perchloratePerchlorate ([ClO₄]⁻)
Note: This table illustrates potential counterion exchange reactions based on established methods for diazinium salts.

These advanced techniques provide a powerful toolkit for both optimizing the synthesis of this compound and for diversifying its chemical structure to suit various applications.

Intrinsic Reactivity Profiles of the 1,2,5-Trimethylpyrazin-1-ium Cation

The chemical behavior of the 1,2,5-trimethylpyrazin-1-ium cation is dictated by the electron-deficient nature of the pyrazinium ring, which is further accentuated by the positive charge on one of the nitrogen atoms. This electronic characteristic governs its interactions with various chemical entities.

Nucleophilic Addition Reactions to the Pyrazinium Ring System

The positively charged 1,2,5-trimethylpyrazin-1-ium cation is highly susceptible to attack by nucleophiles. The pyrazinium ring possesses electrophilic carbon atoms, making nucleophilic addition a primary reaction pathway. Studies on related N-methylated pyrazinium systems complexed with metal clusters have shown that anionic nucleophiles, such as methyl lithium, readily attack the carbon atoms of the heterocyclic ring. nih.gov

For the 1,2,5-trimethylpyrazin-1-ium cation, nucleophilic attack is anticipated to occur preferentially at the carbon atoms adjacent to the quaternized nitrogen (N-1), namely C-2 and C-6, and also at the carbon adjacent to the other nitrogen atom (N-4), which is C-3. The presence of methyl groups at positions 2 and 5 will influence the regioselectivity of the attack due to steric hindrance and electronic effects. The attack of a nucleophile at the C-2 or C-6 position would lead to the formation of a neutral dihydropyrazine (B8608421) derivative. Similarly, attack at C-3 would yield a different dihydropyrazine isomer. The precise outcome of such reactions is dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to the 1,2,5-Trimethylpyrazin-1-ium Cation

Position of AttackPredicted Product TypeInfluencing Factors
C-2DihydropyrazineElectronic activation, Steric hindrance from C2-methyl group
C-6DihydropyrazineElectronic activation, Steric hindrance from C5-methyl group
C-3DihydropyrazineElectronic activation from N-4

Proton Abstraction and Pyrazinium Ylide Formation

The methyl groups attached to the pyrazinium ring, particularly the N-methyl group at position 1 and the C-methyl groups at positions 2 and 5, possess acidic protons. In the presence of a strong base, a proton can be abstracted to form a pyrazinium ylide. An ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom. wikipedia.org

The formation of pyridinium (B92312) ylides through deprotonation of N-alkyl or N-acyl pyridinium salts is a well-established phenomenon. researchgate.net These ylides are versatile intermediates in organic synthesis, notably in cycloaddition reactions. researchgate.net By analogy, the 1,2,5-trimethylpyrazin-1-ium cation can be expected to form a pyrazinium ylide upon treatment with a suitable base. The most likely position for deprotonation is the N-methyl group, as the resulting ylide would be stabilized by the adjacent positively charged nitrogen. Abstraction of a proton from the C-2 or C-5 methyl groups is also possible, leading to different ylide isomers.

These pyrazinium ylides, once formed, are expected to be highly reactive nucleophiles. They could potentially participate in reactions analogous to the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. organic-chemistry.org

Electrophilic Aromatic Substitution Tendencies (if applicable)

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds. However, for the 1,2,5-trimethylpyrazin-1-ium cation, this reaction is considered highly unlikely to be a significant pathway. The pyrazinium ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The formal positive charge on the N-1 nitrogen atom further deactivates the ring towards attack by electrophiles. This strong deactivation makes electrophilic aromatic substitution on the pyrazinium ring system exceptionally difficult.

Ring-Opening and Rearrangement Pathways

The pyrazinium ring of the 1,2,5-trimethylpyrazin-1-ium cation can undergo ring-opening reactions, typically initiated by nucleophilic attack. Following the initial nucleophilic addition to one of the electrophilic carbon atoms of the ring, the resulting dihydropyrazine intermediate can undergo cleavage of the ring bonds. The specific pathway for ring-opening would depend on the position of the initial nucleophilic attack and the reaction conditions.

Stability and Degradation Mechanisms of this compound

The stability of this compound is influenced by its ionic nature and the reactivity of the pyrazinium cation. As a salt, it is a crystalline solid at room temperature. However, it is susceptible to degradation under certain conditions.

The primary degradation pathway is likely to be initiated by nucleophiles. As discussed in section 2.4.1, the cation readily reacts with nucleophiles, leading to the formation of less stable dihydropyrazine derivatives, which can then undergo further reactions, including ring-opening. Therefore, the compound is expected to be unstable in the presence of strong bases or nucleophilic reagents.

Thermal degradation is another potential pathway. Studies on related anilinium iodide salts have shown that they can undergo thermal degradation. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can influence the temperature at which degradation occurs. researchgate.net For this compound, heating could potentially lead to the loss of methyl iodide or other decomposition products.

Furthermore, the iodide counter-ion can also play a role in the degradation process. Iodide is a good nucleophile and can potentially attack the methyl groups on the pyrazinium ring or the ring itself, especially at elevated temperatures.

Table 2: Summary of Potential Degradation Pathways for this compound

Degradation PathwayInitiating FactorPotential Products
Nucleophilic AttackPresence of bases or nucleophilesDihydropyrazine derivatives, ring-opened products
Thermal DegradationHigh temperaturesMethyl iodide, decomposition of the pyrazine ring
Reaction with Counter-ionElevated temperaturesLoss of methyl iodide, other decomposition products

Theoretical and Computational Investigations of 1,2,5 Trimethylpyrazin 1 Ium Iodide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,5-trimethylpyrazin-1-ium iodide at the atomic level. These methods allow for the precise determination of the molecule's electronic landscape and energy.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometries and energies of molecules like this compound. DFT studies on related pyrazine-based systems have successfully optimized molecular structures and computed molecular orbital energies. researchgate.netbendola.com For instance, calculations on pyrazine (B50134) carboxamide and its platinum complexes were performed using the B3LYP hybrid functional with the 6-31G(d,p) basis set for the ligand and the LANL2DZ basis set for the metal. bendola.com Such studies provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. bendola.com The computed energies also help in assessing the stability of different conformations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure determination. researchgate.net These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are computationally more demanding but provide benchmark-quality results for the electronic energies and properties of molecules. rsc.orgtum.de For pyrazine and its derivatives, ab initio calculations have been instrumental in characterizing excited electronic states and potential energy surfaces, which is crucial for understanding their photophysical and photochemical behavior. tum.dechemrxiv.org High-accuracy calculations are particularly important for validating the results obtained from more computationally efficient methods like DFT.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of theoretical chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Computational NMR Chemical Shift Prediction and Correlation

Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Recent advancements in machine learning, combined with DFT calculations, have significantly improved the accuracy of these predictions. mdpi.comnih.gov For pyrazoline derivatives, DFT calculations at the B3LYP/6-311G(2d,2p) level have shown remarkable agreement with experimental ¹H and ¹³C NMR spectra. nih.gov These computational approaches can help in assigning complex NMR spectra and in understanding how the electronic environment around each nucleus influences its chemical shift. In the case of this compound, predicting the chemical shifts of the methyl protons and the ring protons can provide valuable information for its structural characterization.

Simulated Vibrational and Electronic Spectra for Comparative Analysis

The simulation of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra is another powerful tool for validating molecular structures. DFT calculations are commonly used to compute the harmonic vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra. mdpi.comrsc.orgnepjol.inforesearchgate.net For pyrazine derivatives, simulated IR spectra have helped in assigning the vibrational modes of the pyrazine ring. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. rsc.orgresearchgate.netnih.gov These simulations can elucidate the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of pyrazine and its derivatives. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in solution. mdpi.comnih.govresearchgate.net MD simulations model the interactions between the solute (this compound) and solvent molecules over time, providing insights into solvation effects, ion pairing, and transport properties. nih.govacs.orgrsc.org For ionic liquids, which share similarities with ionic salts like this compound, MD simulations have been crucial in understanding their structure, dynamics, and interfacial properties. nih.govresearchgate.net These simulations can reveal how the cation and anion interact with each other and with the surrounding solvent, which is essential for understanding the compound's behavior in real-world applications.

Conformational Sampling and Investigation of Structural Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, the primary sources of conformational flexibility are the rotations of the three methyl groups attached to the pyrazinium ring.

Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, can be used to perform a systematic scan of the potential energy surface (PES) associated with these rotations. The rotation of the methyl groups is not entirely free due to steric and torsional strain. chemistrysteps.com Steric interactions arise from the repulsive forces when the methyl hydrogens come into close proximity with adjacent atoms on the pyrazinium ring, while torsional strain results from the repulsion between bonding electrons in neighboring C-H and C-N or C-C bonds. chemistrysteps.com

In the case of the 1,2,5-trimethylpyrazin-1-ium cation, the methyl group at the N1 position and the methyl group at the C2 position are adjacent. Their rotational freedom is hindered by their proximity. A typical computational approach involves systematically rotating one or more methyl groups and calculating the molecule's energy at each step to map out the PES.

For instance, the rotation of the C5-methyl group is relatively unhindered compared to the N1- and C2-methyl groups. The energy barrier for its rotation would be expected to be low, similar to that in propane (B168953) (approximately 14 kJ/mol). maricopa.edu However, the interaction between the adjacent N1- and C2-methyl groups would lead to a more complex energy profile with higher rotational barriers. The most stable conformation would seek to minimize the steric clash between the hydrogens of these adjacent methyl groups, likely adopting a staggered arrangement relative to each other and the ring atoms.

Table 1: Hypothetical Torsional Energy Barriers for Methyl Group Rotations in 1,2,5-Trimethylpyrazin-1-ium Cation

Rotating GroupDihedral AngleInteraction TypeCalculated Energy Barrier (kJ/mol)
C5-CH₃H-C-C5-C6Torsional Strain~15
C2-CH₃H-C-C2-N1Steric & Torsional~20
N1-CH₃H-C-N1-C2Steric & Torsional~22

Note: This table is illustrative, based on principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Solvent Effects and Ionic Association Studies

In solution, the behavior of an ionic compound like this compound is heavily influenced by the surrounding solvent molecules. rsc.org Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is useful for calculating solvation energies. rsc.org Explicit models involve including individual solvent molecules in the calculation, providing a more detailed picture of specific ion-solvent interactions.

The interaction between the 1,2,5-trimethylpyrazin-1-ium cation and the iodide anion is a key aspect to consider. In solvents with a low dielectric constant, these ions tend to form distinct chemical entities known as ion pairs. wikipedia.org These can be classified as:

Contact Ion Pair (CIP): The cation and anion are in direct contact.

Solvent-Shared Ion Pair (SSIP): A single solvent molecule is situated between the cation and anion.

Solvent-Separated Ion Pair (SIP): The ions are separated by their respective primary solvation shells. wikipedia.org

Computational studies can predict the relative stability of these different ion pair configurations. For example, in a non-polar solvent, the contact ion pair would be significantly more stable. In a polar solvent like water or ethanol (B145695), solvent-separated ion pairs become more favorable due to the strong solvation of the individual ions. researchwithrutgers.com The strength of these interactions is affected by the solvent's polarity; as polarity increases, the interaction energy between the ions generally decreases. nih.gov

Ultrasonic relaxation spectroscopy and conductance measurements on similar systems, like N-methylpyridinium iodide, have experimentally confirmed the existence of different ion pair species in mixed solvents, validating the models used in computational studies. researchwithrutgers.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, allowing researchers to visualize pathways that are often impossible to observe directly through experiments. mdpi.com

For a given reaction involving this compound, computational methods can identify the structures of all reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point connecting reactants and products.

The process involves optimizing the geometry of the proposed transition state structure. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

For instance, in a hypothetical nucleophilic addition to the pyrazinium ring, a nucleophile would attack one of the electron-deficient carbon atoms. A computational study would map the entire reaction pathway, starting from the separated reactants (the pyrazinium salt and the nucleophile), proceeding through a transition state where the new bond is partially formed, and ending with the final product. rsc.org This mapping, known as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the located TS correctly connects the desired reactants and products.

Once the energies of the reactants and the transition state are calculated, the activation energy, or energy barrier (ΔE‡), of the reaction can be determined. This barrier is the minimum energy required for the reaction to occur. A lower energy barrier corresponds to a faster reaction.

Computational studies on various organic reactions have shown that calculated energy barriers can accurately predict reaction feasibility. rsc.orgsciencepublishinggroup.com For example, a reaction with a calculated barrier of over 100 kJ/mol is typically slow at room temperature, while a barrier below 80 kJ/mol suggests a relatively fast reaction.

Furthermore, using principles from Transition State Theory (TST), the calculated energy barriers and vibrational frequencies can be used to predict the reaction rate constant (k). These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 2: Hypothetical Energy Profile for a Nucleophilic Addition Reaction

SpeciesDescriptionRelative Energy (kJ/mol)
Reactants1,2,5-trimethylpyrazin-1-ium + Nu⁻0
Transition State[C₇H₁₁N₂---Nu]‡+65
ProductC₇H₁₁N₂-Nu-40

Note: This table illustrates a typical energy profile for an exergonic reaction with a moderate activation barrier.

Analysis of Charge Distribution, Reactivity Descriptors, and Frontier Molecular Orbitals

The electronic structure of a molecule dictates its reactivity. Computational analysis provides a detailed picture of how charge is distributed and identifies the most reactive sites.

Natural Bond Orbital (NBO) analysis is a common method used to calculate the partial atomic charges on each atom. rsc.org In the 1,2,5-trimethylpyrazin-1-ium cation, the positive charge is not localized on the N1 atom but is delocalized across the entire pyrazinium ring, particularly on the nitrogen and adjacent carbon atoms, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.net

The LUMO represents the ability to accept an electron. In the 1,2,5-trimethylpyrazin-1-ium cation, the LUMO would be primarily located over the pyrazinium ring, indicating that the ring is the primary site for accepting electrons from a nucleophile.

The HOMO represents the ability to donate an electron. For the iodide anion, the HOMO would be composed of its p-orbitals, indicating its role as the electron donor (nucleophile).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile. researchgate.net

These descriptors provide quantitative measures of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Advanced Research Applications and Potential in Chemical Systems Involving Pyrazinium Iodides

Role in Organic Synthesis and Methodology Development

The reactivity of the 1,2,5-trimethylpyrazin-1-ium cation is largely dictated by the positive charge on the pyrazine (B50134) ring, which renders the ring system electron-deficient and susceptible to a range of chemical transformations not readily achievable with neutral pyrazine.

Utilization of 1,2,5-Trimethylpyrazin-1-ium Iodide as a Reagent or Precursor in Organic Reactions

While specific documented uses of this compound as a reagent are not widespread, its reactivity can be inferred from analogous N-alkylazinium systems, such as N-alkylpyrimidinium salts. The quaternization of a nitrogen atom in an azine ring significantly enhances the electrophilicity of the ring carbons. This activation makes the pyrazinium salt a potential precursor for various transformations.

One key area of reactivity involves its interaction with nucleophiles. Studies on N-alkylpyrimidinium salts have shown that they readily react with nucleophiles, initiating processes that can lead to ring transformations. wur.nl The reaction typically begins with the addition of a nucleophile to an electron-deficient carbon atom (e.g., C-6), leading to a stable dihydro-intermediate. This intermediate can then undergo ring fission, creating a versatile three-carbon fragment that can be used in subsequent reactions. wur.nl It is plausible that this compound would undergo similar reactions, serving as a precursor to functionalized open-chain intermediates.

Furthermore, the electron-deficient nature of the pyrazinium cation makes it a potential electron acceptor. In fields like photoredox catalysis, related N-amino pyridinium (B92312) salts are used as precursors to N-centered radicals following single-electron transfer and N–N bond cleavage. nih.gov By analogy, the 1,2,5-trimethylpyrazin-1-ium cation could potentially engage in single-electron transfer (SET) processes, where it could be reduced to a radical species, opening up pathways for radical-based synthetic methodologies.

Integration into the Synthesis of Complex Heterocyclic Scaffolds

The ability of N-alkylazinium salts to act as precursors for ring transformation reactions makes them valuable tools for the synthesis of complex heterocyclic scaffolds. This "deconstruction-reconstruction" strategy allows for the conversion of one heterocyclic core into another. wur.nl

For this compound, a proposed reaction pathway would involve an initial nucleophilic attack, followed by ring-opening to an acyclic intermediate. This intermediate, containing atoms from the original pyrazinium ring and the incoming nucleophile, could then undergo intramolecular cyclization to form a new heterocyclic ring system. The identity of the final heterocycle is determined by the nature of the nucleophile used. For instance, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) derivatives, a transformation observed with pyrimidinium salts. wur.nl This approach allows for the generation of diverse molecular architectures from a single pyrazinium precursor.

Another synthetic avenue is the construction of fused heterocyclic systems. Pyrazines are known starting materials for creating bicyclic heterocycles such as 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com While these syntheses often start from neutral pyrazines, the activated nature of the 1,2,5-trimethylpyrazin-1-ium salt could offer alternative pathways. A nucleophile could add to the ring, and a functional group on that nucleophile could subsequently react with one of the ring's methyl groups or another ring position to facilitate an intramolecular cyclization, yielding a fused scaffold.

Table 1: Conceptual Ring Transformation Pathways for N-Alkylazinium Salts
Starting Heterocycle ClassExample Reagent (Nucleophile)Potential Resulting HeterocycleUnderlying Mechanism
N-Alkylpyrimidinium SaltHydrazinePyrazoleAddition-Ring Opening-Recyclization wur.nl
N-Alkylpyrimidinium SaltAmidineSubstituted PyrimidineDegenerate Ring Transformation (ANRORC) wur.nl
This compound (Proposed)Hydrazine DerivativesSubstituted Pyrazoles or PyridazinesAnalogous Addition-Ring Opening-Recyclization
This compound (Proposed)Activated Methylene CompoundsFunctionalized Pyridines or PyrrolesAnalogous Addition-Ring Opening-Recyclization

Contributions to Materials Science and Supramolecular Chemistry

The ionic and electronic properties of this compound make it an intriguing candidate for the development of novel functional materials.

Incorporation into Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly tunable by modifying the structure of the cation and anion. mdpi.com Pyridinium-based salts are a well-established class of cations for forming ILs. nih.govtubitak.gov.tr Given its structural similarity, 1,2,5-trimethylpyrazin-1-ium is a promising cation for IL synthesis.

Key features that support its use in ILs include:

Charge Delocalization: The positive charge is delocalized over the aromatic pyrazinium ring, which weakens the electrostatic interactions between the cation and anion, contributing to a lower melting point.

Asymmetry: The substitution pattern of the three methyl groups on the pyrazinium ring results in a non-symmetrical cation. This asymmetry disrupts efficient crystal lattice packing, which is a critical factor in lowering the melting point and forming a liquid state over a wider temperature range.

Tunability: The properties of a potential IL based on this cation could be finely tuned by anion exchange. While the subject compound is an iodide salt, replacing iodide with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) would significantly alter properties such as viscosity, thermal stability, and miscibility with other solvents.

Table 2: Comparison of Heterocyclic Cations for Ionic Liquid Formation
Cation FeaturePyridinium Cations (e.g., N-Alkylpyridinium)1,2,5-Trimethylpyrazin-1-ium CationImplication for Ionic Liquid Properties
Aromatic SystemSingle nitrogen atom in a six-membered ringTwo nitrogen atoms (1,4-positions) in a six-membered ringIncreases electron deficiency and potential for specific interactions (e.g., π-π stacking, hydrogen bonding).
Charge CenterQuaternary nitrogen atomQuaternary nitrogen atomProvides the core ionic character.
SymmetryCan be symmetric or asymmetric depending on substitution.Inherently asymmetric due to the 1,2,5-trimethyl substitution pattern.Asymmetry is highly favorable for lowering the melting point by disrupting crystal packing.
Potential for FunctionalizationAlkyl chain on nitrogen is easily varied; ring can be substituted. nih.govMethyl groups can potentially be replaced with other functional groups.Allows for the creation of "task-specific" ionic liquids with tailored properties.

Design and Synthesis of Covalent Organic Frameworks (COFs) Utilizing Pyrazinium Moieties

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The choice of linker dictates the structure and properties of the resulting material. Pyrazine-containing molecules are excellent linkers due to their rigid, planar geometry and defined directional bonding, leading to COFs with high stability and well-defined pores.

While most existing pyrazine-based COFs use neutral pyrazine units, the incorporation of a charged pyrazinium moiety like 1,2,5-trimethylpyrazin-1-ium (if appropriately functionalized for polymerization) would represent a significant advancement, leading to the formation of cationic COFs . Such frameworks would possess fundamentally different properties:

Built-in Ion Exchange Sites: The framework would have permanent positive charges, with mobile counter-ions (like iodide) residing within the pores. This could make the COF an excellent platform for ion-exchange applications, selectively capturing and storing anionic pollutants or other target anions.

Enhanced Adsorption of Polar Molecules: The charged pore environment would create strong electrostatic interactions with polar guest molecules, potentially leading to higher uptake capacities and selectivity compared to neutral frameworks.

Ionic Conductivity: The presence of mobile ions within the ordered channels of the COF could impart ionic conductivity to the material, making it a candidate for applications in solid-state electrolytes for batteries or fuel cells. The concept of using charged linkers to enhance material properties is also explored in related materials like Metal-Organic Frameworks. youtube.com

Table 3: Properties of Pyrazine-Based COFs and Hypothesized Properties of Pyrazinium-Based COFs
Framework TypeLinker NatureKey Structural FeaturePrimary ApplicationReference Example Property
Pyrazine-Based COFNeutral PyrazinePorous, crystalline, high surface areaGas Capture (Iodine, CO₂)High iodine vapor uptake (up to 5.41 g g⁻¹) reported for a pyrazine-based COF.
Pyrazinium-Based COF (Hypothetical)Cationic PyraziniumPorous framework with permanent positive charges and mobile counter-ionsIon Exchange, Ionic Conduction, Selective Adsorption of AnionsProperties would be defined by strong electrostatic interactions within the pores.

Formation of Charge-Transfer Complexes and Their Spectroscopic Features

A charge-transfer (CT) complex is formed between an electron donor and an electron acceptor molecule. This compound is intrinsically a CT complex, where the electron-deficient pyrazinium cation acts as the acceptor and the electron-rich iodide anion serves as the donor. This interaction gives rise to unique spectroscopic properties.

The hallmark of a CT complex is the appearance of a new absorption band in the UV-visible spectrum at a longer wavelength (lower energy) than the absorptions of the individual donor or acceptor components. This is known as the charge-transfer band. It corresponds to the energy required to excite an electron from the donor (I⁻) to the acceptor (the pyrazinium ring).

The behavior of these complexes is well-documented for the analogous N-alkylpyridinium iodides. rsc.org

Ground and Excited States: In the ground state, the pair exists as an ionic complex (Pyrazinium⁺ I⁻). Upon absorption of light corresponding to the CT band energy, an electron is transferred, creating an excited state that is essentially a pair of neutral radicals (Pyrazinium• I•).

Solvatochromism: The energy of this CT transition (E_CT) is highly sensitive to the polarity of the solvent. In polar solvents, the ionic ground state is strongly stabilized, increasing the energy gap to the less polar excited state. This results in a shift of the CT band to shorter wavelengths (a "blueshift") as solvent polarity increases. This pronounced solvatochromism makes these compounds potential probes for solvent polarity.

The this compound complex is expected to exhibit a strong CT band. The pyrazinium ring is inherently more electron-deficient than a pyridine (B92270) ring due to the presence of the second electron-withdrawing nitrogen atom. This should lower the energy of its lowest unoccupied molecular orbital (LUMO), potentially shifting the CT band compared to its pyridinium analogues.

Table 4: Spectroscopic Features of N-Heterocyclic Iodide Charge-Transfer Complexes
FeatureDescriptionSystem ExampleExpected Observation for This compound
Electron DonorSpecies that donates an electron in the CT transition.Iodide anion (I⁻)Iodide anion (I⁻)
Electron AcceptorSpecies that accepts an electron in the CT transition.N-Alkylpyridinium cation1,2,5-Trimethylpyrazin-1-ium cation
Charge-Transfer (CT) BandA new absorption band corresponding to the transition from the ground state (D, A) to the excited state (D⁺, A⁻). For ion pairs, this is (D⁻, A⁺) to (D•, A•).Observed at long wavelengths for N-alkylpyridinium iodides. rsc.orgA prominent CT band is expected in the UV-Vis spectrum.
SolvatochromismThe shift in the position of the CT band with changing solvent polarity.Strong blueshift of the CT band with increasing solvent polarity. rsc.orgExpected to be highly solvatochromic, making it a potential polarity sensor.

Electrochemical Properties and Redox Chemistry of Pyrazinium Cations

The electrochemical behavior of pyrazinium cations is a critical aspect of their chemistry, with implications for their use in various applications such as energy storage. The electron-deficient nature of the pyrazine ring makes these cations susceptible to reduction, a process that has been the subject of numerous studies.

The reduction of pyrazinium cations typically involves the transfer of electrons to the pyrazine ring. The reduction potential, a key thermodynamic parameter, is significantly influenced by the substituents on the ring. Electron-donating groups, such as the methyl groups in this compound, are known to make the reduction more difficult, resulting in more negative reduction potentials. Conversely, electron-withdrawing groups tend to make the reduction easier, leading to more positive reduction potentials. mdpi.com

Studies on substituted pyrazines have shown that the introduction of methyl groups shifts the redox potential to more negative values. mdpi.com For instance, the reduction of pyrazine itself involves a two-electron, three-proton transfer in acidic aqueous solutions. mdpi.com At a pH of 1, the process can show two separate one-electron transfer steps. mdpi.com Theoretical studies have also been employed to predict the reduction potentials of pyrazine and its derivatives, providing valuable insights into their electrochemical behavior. rsc.org

The mechanism of electron transfer to pyrazinium salts has been investigated using techniques like electron spin resonance (ESR) spectroscopy. rsc.org These studies have explored the formation and persistence of the resulting radical species under various conditions. rsc.org The electron transfer process can be influenced by the nature of the electron donor and the surrounding medium. In some systems involving related heterocyclic cations, the electron transfer can be tuned by the coordination of metal cations, which can enhance the rate of electron transfer through a superexchange mechanism or switch it to a stepwise hopping mechanism. nih.gov

Table 1: Effect of Substituents on the Reduction Potential of Pyrazine Derivatives

CompoundSubstituent(s)Effect on Reduction PotentialReference
PyrazineNoneBaseline mdpi.com
MethylpyrazinesElectron-donating (methyl)More negative mdpi.com
CarboxypyrazinesElectron-withdrawing (carboxyl)More positive mdpi.com

This table illustrates the general trends observed for substituted pyrazines based on available literature.

The electrochemical stability and cycling behavior of pyrazinium cations are of particular interest for their potential use in non-aqueous redox flow batteries and other energy storage devices. The ability of the pyrazinium cation to undergo reversible reduction and oxidation is a key requirement for such applications.

Research on pyrazine-based materials in battery applications has provided insights into their stability. For instance, the cycling stability of organic cathode materials containing pyrazine motifs has been investigated. In some cases, dissolution of the material in the electrolyte can lead to capacity fading. chemrxiv.org However, modifications to the molecular structure, such as creating larger conjugated systems, have been shown to improve cycling stability. chemrxiv.org

Covalent organic frameworks (COFs) incorporating pyrazine units have been developed as anode materials for aqueous ion batteries and have demonstrated excellent long-term cycling stability, with high capacity retention over thousands of cycles. researchgate.net This suggests that immobilizing the pyrazine core within a robust framework can overcome stability issues.

In the context of non-aqueous systems, studies on related nitrogen-containing heterocyclic cations are informative. For example, pyrrolidinium (B1226570) cations have been noted for their stability against reduction and good compatibility with electrodes in non-aqueous electrolytes for lithium batteries. polimi.it The stability of electrolytes in non-aqueous systems is a complex issue, influenced by the solvent, the salt, and the electrode materials. researchgate.net

While specific data on the electrochemical stability and cycling behavior of this compound in non-aqueous media is limited, the general principles derived from related systems suggest that factors such as solvent choice and the nature of the counter-ion will be crucial in determining its performance. The stability of the reduced radical species will also play a significant role in the reversibility of the electrochemical process. Further investigations are needed to fully characterize the cycling behavior of this specific compound.

Catalytic Activity of Pyrazinium Salts in Specific Organic Transformations (excluding organometallic catalysis not involving the pyrazinium core as the active site)

The catalytic potential of pyrazinium salts, where the pyrazinium core itself acts as the active site, is an emerging area of research. While the use of pyridinium salts as catalysts has been more extensively explored, the principles can be extended to pyrazinium systems.

Pyridinium salts have been utilized as catalysts in a variety of organic transformations, particularly in photochemical reactions. For example, they have been employed in the catalytic enantioselective α-alkylation of aldehydes. nih.gov In these reactions, the pyridinium salt can form a light-activated charge-transfer complex, initiating a radical-mediated process. nih.gov This demonstrates the ability of the positively charged aromatic ring to act as an electron acceptor and facilitate chemical reactions.

Furthermore, N-amidopyridinium salts have been shown to act as effective Lewis acids in frustrated Lewis pair (FLP) chemistry, enabling the site-selective C-H alkylation of pyridines with alcohols and thiols. nih.gov The formation of the FLP with a phosphine (B1218219) generates a phosphine radical cation and allows for the generation of an alkyl radical. nih.gov

Although direct examples of this compound acting as the primary catalyst in organic transformations are not well-documented, its structure suggests potential for similar catalytic activity. The electron-deficient pyrazinium ring could participate in single-electron transfer processes or act as a Lewis acid to activate substrates. The decarboxylation of pyrazinium betaine (B1666868) salts is a known reaction, indicating the reactivity of the pyrazinium system. acs.org

The development of catalytic systems based on pyrazinium salts is a promising avenue for future research. Exploring their activity in reactions such as oxidations, reductions, and C-C bond-forming reactions, where the pyrazinium core plays a direct catalytic role, could lead to novel and efficient synthetic methodologies.

Future Directions and Emerging Research Avenues for 1,2,5 Trimethylpyrazin 1 Ium Iodide

Development of Novel and Sustainable Synthetic Routes for Pyrazinium Salts

The traditional synthesis of pyrazinium salts often relies on methods that can be energy-intensive and may utilize hazardous solvents. The future of pyrazinium chemistry is increasingly focused on the development of environmentally benign and efficient synthetic protocols.

Key emerging strategies include:

Mechanochemistry: This solvent-free or minimal-solvent approach uses mechanical force (e.g., grinding or milling) to drive chemical reactions. It has emerged as a powerful and sustainable alternative to conventional solution-based methods, offering benefits such as reduced reaction times and simplified workup procedures, thereby minimizing waste. researchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic salts. nih.govmdpi.com This technique enhances mass transfer and activates molecules, often allowing for milder reaction conditions compared to conventional heating. nih.gov

Catalytic Dehydrogenative Coupling: Modern catalytic methods, particularly those using earth-abundant base metals like manganese, are enabling more atom-economical routes. For instance, the dehydrogenative self-coupling of 2-amino alcohols can produce functionalized pyrazine (B50134) derivatives, with water and hydrogen gas as the only byproducts, representing a green and efficient pathway. acs.org

Transformations from Other Heterocycles: Pyrylium salts can serve as versatile precursors for the synthesis of N-substituted pyridinium (B92312) and, by extension, pyrazinium salts. nih.govresearchgate.net For example, the condensation of pyrylium salts with hydrazines provides a direct route to N-aminopyridinium salts, showcasing a strategy of ring transformation to access the desired heterocyclic core. nih.gov

These sustainable approaches are pivotal for the future production of 1,2,5-trimethylpyrazin-1-ium iodide and its derivatives, aligning chemical synthesis with the principles of green chemistry.

Exploration of Undiscovered Reactivity Patterns and Niche Chemical Transformations

While the core reactivity of pyrazinium salts is understood, researchers are actively exploring novel transformations that unlock new synthetic possibilities. The electron-deficient nature of the pyrazinium ring makes it a fertile ground for discovering unique reaction pathways.

Emerging areas of reactivity research include:

Radical Precursors: N-functionalized pyrazinium and pyridinium salts have gained significant attention as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals under reductive single-electron transfer (SET) conditions. researchgate.netsemanticscholar.org This reactivity is particularly valuable in photoredox catalysis, enabling a wide range of transformations, including deaminative functionalizations and enantioselective α-alkylations of aldehydes. semanticscholar.orgnih.gov

Ring-Opening Reactions: Beyond reactions that maintain the heterocyclic core, novel ring-opening transformations are being developed. For instance, a "reductive Zincke reaction" allows certain pyridinium salts to undergo ring-opening to form δ-amino ketones, providing highly flexible and functionalized intermediates for further synthetic diversification. liverpool.ac.uk

Cycloaddition and Annulation Cascades: The pyrazinium scaffold can participate in complex multi-step reactions. Researchers have demonstrated that N-aminopyridinium salts can be used in deaminative [3+2] annulation methods for the synthesis of other heterocyclic structures, such as γ-lactams. nih.gov This highlights their potential as building blocks for constructing molecular complexity in a single operation.

These novel reactivity patterns promise to expand the utility of this compound from a simple chemical entity to a versatile intermediate for advanced organic synthesis.

Integration with Advanced In-Situ Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic techniques that can monitor reactions in real-time is a key future direction.

Operando spectroscopy is a powerful methodology that combines the in-situ spectroscopic characterization of a reaction with the simultaneous measurement of its catalytic activity and selectivity. wikipedia.org This approach aims to establish direct structure-reactivity relationships by observing the catalyst and reacting species under true working conditions. wikipedia.orgmdpi.com

Potential applications for studying pyrazinium salt chemistry include:

TechniqueInformation GainedPotential Application
Operando FTIR/Raman Spectroscopy Provides information on vibrational modes of molecules, allowing for the identification of transient intermediates, bond formation/breaking, and the nature of surface-adsorbed species.Monitoring the formation and consumption of intermediates in catalytic reactions involving pyrazinium salts.
Operando X-ray Absorption Spectroscopy (XAS) Reveals information about the electronic state and local coordination environment of a specific element (e.g., a metal catalyst).Studying the genesis of metal nanoparticles from pyrazinium-based precursors or the state of a metal catalyst during a pyrazinium salt transformation. youtube.com
Operando NMR Spectroscopy Offers detailed structural information about species in the liquid phase, enabling the tracking of reactants, intermediates, and products as a function of time.Elucidating complex reaction networks and kinetics in solution-phase synthesis or reactivity studies of this compound.

By applying a multi-technique operando approach, researchers can gain a "motion picture" of chemical transformations, moving beyond static snapshots of reactants and products to a dynamic understanding of the entire reaction pathway. ethz.ch

Predictive Design of Novel Pyrazinium Derivatives and Their Tunable Chemical Properties

The ability to predict the properties of a molecule before its synthesis is a transformative goal in chemistry. Computational modeling and quantitative structure-property relationship (QSPR) studies are becoming indispensable tools for the rational design of new pyrazinium derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to predict molecular structures, stability, and electronic properties. mdpi.comresearchgate.net For instance, DFT can be employed to calculate the energy profile for bond rotation or to understand the stability of different conformations of pyrazinium salts, which in turn influences their reactivity. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a statistical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. ijournalse.org These models have been successfully applied to pyrazine derivatives to predict properties like odor thresholds, demonstrating their potential for designing molecules with specific sensory characteristics. researchgate.netdoi.org The rapid development of computational methods makes it possible to obtain these molecular descriptors quickly and accurately. ijournalse.org

The synergy between computational prediction and experimental synthesis creates a powerful design-build-test-learn cycle. This approach will accelerate the discovery of novel pyrazinium derivatives, such as analogs of this compound, with precisely tuned electronic, photophysical, or chemical properties for targeted applications.

Broader Impact of Pyrazinium Chemistry on Interdisciplinary Chemical Research

The unique electronic properties and structural versatility of the pyrazine core position it as a valuable scaffold in numerous fields beyond traditional organic chemistry. The ongoing research into pyrazinium salts is expected to have a significant ripple effect across interdisciplinary sciences.

Areas of notable impact include:

Materials Science: Pyrazinium salts are being investigated as components of novel luminescent materials. Low molecular weight benzoyl pyrazinium salts, for example, exhibit tunable, concentration-dependent emission in the visible range, making them attractive for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.orgrsc.org

Coordination Chemistry: Pyrazine-based ligands are widely used in the construction of complex coordination compounds and metal-organic frameworks (MOFs). mdpi.com Their ability to act as bridging units between metal centers is fundamental to designing materials with tailored magnetic, porous, or catalytic properties. tandfonline.com

Catalysis: The pyrazine motif can be incorporated into molecular catalysts to modulate their electronic properties and, consequently, their catalytic activity. Replacing pyridine (B92270) with pyrazine in molecular cobalt catalysts, for example, has been shown to substantially impact the metal- and ligand-centered reduction potentials, affecting their efficiency in processes like aqueous hydrogen generation. mdpi.com

Medicinal Chemistry: The pyrazine ring is a privileged scaffold found in numerous FDA-approved drugs. nih.gov Examples include the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir. nih.gov Research into the reactivity and functionalization of pyrazinium salts can provide new tools for the synthesis and derivatization of such biologically active molecules.

The continued exploration of this compound and related pyrazinium compounds will undoubtedly contribute to advancements in these and other emerging interdisciplinary research areas.

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